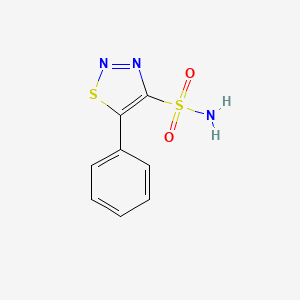

5-Phenylthiadiazole-4-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenylthiadiazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S2/c9-15(12,13)8-7(14-11-10-8)6-4-2-1-3-5-6/h1-5H,(H2,9,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXJWFCWUOYDDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NS2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Phenylthiadiazole 4 Sulfonamide and Its Derivatives

Strategic Approaches to the Core Thiadiazole-Sulfonamide Architecture

The construction of the fundamental 5-phenyl-1,3,4-thiadiazole-2-sulfonamide scaffold involves a multi-step process that hinges on the formation of the thiadiazole ring and the subsequent or concurrent introduction of the sulfonamide functional group.

Cyclization Reactions for Thiadiazole Ring Formation

The most prevalent method for synthesizing the 5-phenyl-1,3,4-thiadiazole core is the cyclization of a suitable precursor, typically a thiosemicarbazide (B42300) derivative. One common approach involves the reaction of benzoic acid and thiosemicarbazide.

A widely employed method is the acid-catalyzed cyclization of 4-substituted benzoyl thiosemicarbazides. rasayanjournal.co.in This reaction is often carried out using concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent. rasayanjournal.co.in The process involves heating the benzoyl thiosemicarbazide with concentrated sulfuric acid, leading to the formation of the corresponding 5-(substituted-phenyl)-1,3,4-thiadiazole-2-amine. rasayanjournal.co.in Another effective dehydrating agent for this cyclization is phosphorus oxychloride (POCl₃). researchgate.net

An alternative route involves the use of Lawesson's reagent for the thionation and subsequent cyclization of acylhydrazines, which has been shown to produce 2,5-disubstituted-1,3,4-thiadiazoles in good yields, often under microwave irradiation. nih.gov

Introduction of the Sulfonamide Moiety

The introduction of the sulfonamide group onto the 5-phenyl-1,3,4-thiadiazole scaffold is a critical step. A key strategy involves the conversion of a 2-thiol derivative into a sulfonyl chloride, which can then be reacted with various amines to generate the desired sulfonamides.

A multi-step synthesis for 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamides has been reported. researchgate.net This process begins with the esterification of 4-chlorobenzoic acid, followed by hydrazination, salt formation, and cyclization to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. researchgate.net This thiol intermediate is then converted into the corresponding sulfonyl chloride. researchgate.net The subsequent reaction of this sulfonyl chloride with a variety of amines, in the presence of a base like triethylamine (B128534) which acts as a scavenger for the liberated HCl, affords the target N-substituted sulfonamides. researchgate.net

Another approach starts with the commercially available 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419), which can be further modified. nih.gov This highlights a route where the sulfonamide group is already incorporated into one of the key building blocks.

Precursor Chemical Synthesis and Derivatization

The synthesis of the necessary precursors, primarily substituted benzoyl thiosemicarbazides, is a foundational aspect of these synthetic strategies. These are typically prepared by reacting substituted benzoic acid esters with thiosemicarbazide. rasayanjournal.co.in The resulting benzoyl thiosemicarbazides can then be isolated and subsequently cyclized to form the desired 5-substituted-phenyl-1,3,4-thiadiazole-2-amines. rasayanjournal.co.in

The following table summarizes a general synthetic pathway for the formation of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines, which are key precursors for sulfonamide derivatives.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Substituted Benzoic Acid Ester, Thiosemicarbazide | Heat | 4-Substituted Benzoyl Thiosemicarbazide |

| 2 | 4-Substituted Benzoyl Thiosemicarbazide | Concentrated H₂SO₄, Heat | 5-(4-Substituted-Phenyl)-1,3,4-Thiadiazole-2-Amine rasayanjournal.co.in |

Advanced Synthetic Transformations for Analogues of 5-Phenylthiadiazole-4-sulfonamide

To explore the structure-activity relationships and develop novel therapeutic agents, the core 5-phenylthiadiazole-sulfonamide structure is often modified. These modifications can be targeted at the phenyl ring or the thiadiazole nucleus itself.

Substituent Engineering on the Phenyl Ring for Structural Diversity

The nature and position of substituents on the phenyl ring can significantly influence the biological activity of the final compound. A common strategy involves starting with variously substituted benzoic acids to create a library of analogs.

For example, a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines were prepared from different 4-substituted benzoyl thiosemicarbazides. rasayanjournal.co.in This allows for the introduction of a wide range of functional groups, including halogens, alkyls, and alkoxy groups, onto the phenyl ring. The choice of solvent can also impact the yield of the final sulfonamide product, as demonstrated in the synthesis of certain 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamides. researchgate.net

The table below illustrates the synthesis of various 5-aryl-1,3,4-thiadiazole-2-amines from their corresponding benzoyl thiosemicarbazides.

| Phenyl Substituent (at position 4) | Product |

| -H | 5-Phenyl-1,3,4-thiadiazol-2-amine (B177090) |

| -Cl | 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine rasayanjournal.co.in |

| -CH₃ | 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine rasayanjournal.co.in |

| -OCH₃ | 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine rasayanjournal.co.in |

Functionalization of the Thiadiazole Nucleus

Further diversification of the scaffold can be achieved by modifying the thiadiazole ring itself, often by derivatizing the 2-amino group or by building more complex heterocyclic systems.

One approach involves the reaction of 5-phenyl-1,3,4-thiadiazol-2-amine with various electrophiles. For instance, it can be reacted with chloroacetyl chloride to yield an intermediate that can be further reacted with nucleophiles like pyridine (B92270) or substituted piperazines to create a diverse set of analogs. nih.gov

Additionally, the 2-amino group can be diazotized and subsequently coupled with various compounds to produce azo dyes, demonstrating the reactivity of this position for further functionalization. researchgate.net More complex derivatives, such as those containing a 1,2,4-triazole (B32235) ring attached to the thiadiazole nucleus, have also been synthesized. zsmu.edu.ua These advanced transformations allow for the exploration of a wider chemical space and the potential discovery of compounds with enhanced biological properties.

Synthesis of Hybrid Scaffolds Incorporating the Thiadiazole-Sulfonamide Unit

The versatility of the thiadiazole-sulfonamide core has prompted the development of hybrid molecules where this unit is conjugated with other pharmacologically relevant moieties, such as thiazoles and saccharides. These hybrid scaffolds aim to enhance biological activity, improve pharmacokinetic properties, or target specific cellular machinery.

Thiazole-Thiadiazole Conjugates:

The synthesis of molecules incorporating both thiazole (B1198619) and thiadiazole-sulfonamide motifs has been explored to generate novel compounds with potential therapeutic applications. iaea.orgnih.govcapes.gov.br These syntheses often involve multi-step sequences, starting from readily available precursors. For instance, new thiazolo[4,5-d]pyrimidines and 4-oxothiazolidine benzenesulfonamides have been designed and synthesized. researchgate.net The molecular design for these compounds often utilizes computational software to predict their binding modes to biological targets. researchgate.net The general synthetic approach may involve the reaction of a key intermediate, such as 4-isothiocyanatobenzenesulfonamide, with appropriate reagents to construct the desired thiazole-containing hybrid. researchgate.net

Saccharide-Modified Derivatives:

A "tail approach" has been successfully employed to synthesize saccharide-modified thiadiazole sulfonamide derivatives. nih.govmdpi.com This strategy involves the separate synthesis of a saccharide fragment and the thiadiazole-sulfonamide core, followed by their convergent coupling. mdpi.com Typically, a starting sugar like glucose is functionalized through a series of reactions including benzoylation, bromination, and azide (B81097) substitution to create a suitable saccharide fragment for linkage. mdpi.com These modified sugar units are then conjugated to the thiadiazole sulfonamide moiety. mdpi.com This approach has yielded novel compounds with significant inhibitory activity against certain enzymes. nih.govmdpi.com

Catalytic and Non-Catalytic Reaction Conditions

The efficiency and outcome of the synthesis of this compound and its derivatives are highly dependent on the reaction conditions. Optimization of parameters such as catalysts, solvents, and temperature is crucial for maximizing yield and selectivity.

Optimization of Reaction Parameters for Yield and Selectivity

The synthesis of thiadiazole sulfonamides often involves several key steps, each requiring careful optimization. For example, in the preparation of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, the role of various solvents, reaction temperatures, and acid scavengers was systematically studied to enhance the yield of the final products. nih.govresearchgate.net

A common synthetic route proceeds through a thiol intermediate, which is then converted to a sulfonyl chloride. nih.gov The subsequent reaction of this sulfonyl chloride with various amines to form the desired sulfonamides is a critical step where optimization plays a significant role. nih.govresearchgate.net Studies have shown that the choice of solvent can dramatically impact the reaction yield. nih.gov

Table 1: Effect of Solvent on the Yield of a Model Sulfonamide

| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 5 | 25 | 32.8 |

| Dichloromethane | 5 | 25 | 17.5 |

| Acetone | 5 | 25 | Not specified |

Data sourced from a study on the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. researchgate.net

Furthermore, the choice of an acid scavenger, such as an organic base, is also critical. While triethylamine has been shown to significantly improve yields, other bases like pyridine may lead to inferior results. nih.gov

Role of Solvents and Temperature Control

Temperature is another critical parameter that influences the outcome of the sulfonylation reaction. nih.govresearchgate.net Running the reaction at an optimal temperature is key to maximizing the yield and minimizing the formation of side products.

Table 2: Effect of Temperature on the Yield of a Model Sulfonamide

| Temperature (°C) | Yield (%) |

|---|---|

| 10 | Lower yield (reaction sluggish) |

| Room Temperature | Highest yield |

| 40 | Lower yield (potential side products) |

Data based on the synthesis of a model p-toluidine (B81030) derivative. researchgate.net

Reactions performed at lower temperatures may be too sluggish, while higher temperatures can lead to the formation of undesirable byproducts, especially in the presence of a basic catalyst. researchgate.net Therefore, maintaining precise temperature control is essential for achieving high yields of the desired sulfonamide. nih.gov The use of specific solvents like ethanol (B145695) and methanol (B129727) is also common in earlier steps of the synthesis, such as in the formation of hydrazide and potassium salt intermediates. nih.gov

Purification Techniques for Research-Grade Compounds

Obtaining research-grade this compound and its derivatives necessitates effective purification methods to remove impurities, unreacted starting materials, and byproducts.

Commonly employed purification techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. google.com Solvents such as ethanol are frequently used for the recrystallization of sulfonamides. google.com In some cases, a mixture of solvents like water and propan-2-ol is used. zsmu.edu.ua

Column Chromatography: This technique is invaluable for separating compounds with different polarities. researchgate.net The crude mixture is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column. researchgate.net The components of the mixture travel down the column at different rates and are collected as separate fractions. Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and the purity of the fractions collected from the column. nih.govresearchgate.net

Washing: After filtration, the collected solid is often washed with appropriate solvents to remove residual impurities. google.com For instance, water is a common solvent used for washing. google.com

Immunoaffinity Chromatography: For the purification of sulfonamides from complex biological matrices, such as chicken tissues, highly specific methods like immunoaffinity chromatography have been developed. nih.gov This technique utilizes monoclonal antibodies covalently coupled to a solid support to selectively bind and isolate the target sulfonamides. nih.gov

The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities present. A combination of these techniques is often necessary to achieve the high purity required for research applications. The purity of the final compounds is typically confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis. nih.govtandfonline.comnih.gov

Molecular Interactions and Mechanistic Elucidation of 5 Phenylthiadiazole 4 Sulfonamide Derivatives

Enzyme Inhibition Profiles and Mechanisms

Derivatives of 5-phenylthiadiazole-4-sulfonamide are notable inhibitors of human carbonic anhydrase (hCA) isoforms. The core mechanism of their inhibitory action lies in the interaction between their sulfonamide group and the zinc ion at the enzyme's active site. tandfonline.comacs.orgmdpi.com

A study involving novel 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) derivatives demonstrated their potent inhibitory effects on hCA I and hCA II. nih.gov The newly synthesized amides in this study showed a preference for inhibiting hCA-II more effectively than the parent compounds. nih.gov Another series of 1,3,4-thiadiazole-sulfonamide derivatives showed potent, low nanomolar inhibition against hCA II, IX, and XII, and micromolar inhibition of hCA I. nih.gov Specifically, one compound from this series exhibited a particularly strong activity against hCA II with a Kᵢ of 7.9 nM. nih.gov

The structural arrangement of these inhibitors significantly influences their binding and efficacy. For instance, replacing a benzenesulfonamide (B165840) moiety with a 1,3,4-thiadiazole-sulfonamide fragment can drastically alter the inhibition efficacy. unifi.it While benzenesulfonamide derivatives were found to be weaker inhibitors of cytosolic isoforms hCA I, II, and III by one to two orders of magnitude compared to their thiadiazole-sulfonamide counterparts, there was little difference in their inhibitory action against transmembrane isoforms hCA IX and XII. unifi.it

The binding of these sulfonamides to the zinc ion is a key feature of their inhibitory mechanism. nih.govacs.org This interaction, along with the ability of the 1,3,4-thiadiazole (B1197879) ring to cross cellular membranes, contributes to their biological activity. nih.govresearchgate.netrsc.org The antitumor properties of some of these derivatives are thought to be linked to their inhibition of tumor-associated CA isoforms like IX and XII. nih.gov

Table 1: Inhibitory Activity (Kᵢ) of selected this compound Derivatives against Carbonic Anhydrase Isoforms

| Compound | hCA I (nM) | hCA II (nM) | hCA IV (nM) | hCA VII (nM) |

|---|---|---|---|---|

| Acridine (B1665455) sulfonamide derivative 7e | >10000 | 7.9 | 75.8 | 91.6 |

| Acridine sulfonamide derivative 7f | 868.5 | 10.1 | 68.9 | 83.4 |

| Acridine sulfonamide derivative 7g | 65.7 | 11.2 | 90.4 | 105.2 |

| Acridine sulfonamide derivative 7h | 98.5 | 15.4 | 115.7 | 128.5 |

Data sourced from a study on acridine sulfonamide/carboxamide compounds containing 5-amino-1,3,4-thiadiazole-2-sulfonamide. nih.gov

Sulfonamides, including derivatives of this compound, are established competitive inhibitors of dihydropteroate (B1496061) synthetase (DHPS). nih.govyoutube.comyoutube.com This enzyme is critical for the synthesis of folic acid in bacteria. patsnap.com By mimicking the natural substrate, para-aminobenzoic acid (pABA), these sulfonamide compounds bind to the active site of DHPS. nih.govyoutube.compatsnap.comnih.gov This binding action prevents the normal enzymatic reaction, thereby halting the production of dihydrofolate and, consequently, tetrahydrofolate, which is essential for bacterial DNA synthesis and replication. nih.govyoutube.com

The structural similarity between sulfonamides and pABA is the basis for their antibacterial activity. nih.govyoutube.com The inhibition of DHPS leads to a bacteriostatic effect, meaning it suppresses bacterial growth and division rather than directly killing the cells. nih.govyoutube.com The combination of sulfonamides with trimethoprim, which inhibits the subsequent enzyme in the pathway, dihydrofolate reductase, can result in a synergistic and more potent antibacterial effect. youtube.comnih.gov

While the primary antibacterial target of sulfonamides is DHPS, some research has explored the potential for dual inhibition of both DHPS and dihydrofolate reductase (DHFR) by single molecules. nih.govacs.orgnih.gov DHFR is the enzyme that follows DHPS in the folate synthesis pathway. oup.com A study on a series of N-sulfonamide 2-pyridone derivatives aimed to combine the inhibitory activities for both DHPS and DHFR. nih.govacs.orgnih.gov One compound from this series, 11a, emerged as a potent dual inhibitor, with IC₅₀ values of 2.76 µg/mL against DHPS and 0.20 µg/mL against DHFR. nih.govacs.org Docking studies indicated that this compound could occupy the binding sites of both enzymes. nih.govacs.org

The 1,3,4-thiadiazole ring is also a known scaffold for compounds that inhibit DHFR, suggesting its potential in developing anticancer agents, as DHFR is also a target in cancer therapy. researchgate.netnih.gov

Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme central to the treatment of Alzheimer's disease. nih.govnih.govdergipark.org.tr In one study, a series of novel 1,3,4-thiadiazole derivatives demonstrated potent AChE inhibitory activity, with some compounds showing inhibition in the nanomolar range. tbzmed.ac.ir Compound 7e from this series was the most active, with an IC₅₀ of 1.82 nM. tbzmed.ac.ir The nitrogen atoms of the thiadiazole ring were found to act as hydrogen bond acceptors, facilitating interaction with the enzyme's active site. tbzmed.ac.ir

Another study reported that some 1,3,4-thiadiazole analogues showed strong inhibition against AChE, with one compound being 1154-fold more active against AChE than butyrylcholinesterase (BuChE). nih.gov Kinetic studies revealed that these compounds can act as non-competitive or mixed-type inhibitors of AChE. nih.gov The design of these inhibitors often incorporates a benzylamine (B48309) moiety, a known pharmacophore for AChE inhibitors. nih.gov

The 1,3,4-thiadiazole scaffold is a promising base for developing kinase inhibitors, which are crucial in cancer therapy. nih.gov Derivatives have been investigated as inhibitors of the human epidermal growth factor receptor (EGFR) and Abl kinase. nih.govnih.gov

A series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives were identified as dual inhibitors of EGFR and HER-2, another important receptor in breast cancer. nih.gov In another study, new 1,3,4-thiadiazole hybrids showed strong EGFR inhibitory effects with IC₅₀ values as low as 0.08 µM. nih.gov The sulfonamide group in some derivatives has been shown to be stabilized by key residues in the ATP-binding site of EGFR's tyrosine kinase domain. acs.org The development of such inhibitors is also aimed at overcoming resistance to existing drugs like Osimertinib, which can be caused by mutations such as C797S in EGFR. nih.gov

The versatility of the 1,3,4-thiadiazole structure has led to its exploration as an inhibitor of various other enzymes.

Urease: Derivatives of 1,3,4-thiadiazole have shown significant potential as urease inhibitors. nih.govresearchgate.netsigmaaldrich.comnih.gov Urease is an important enzyme for certain pathogenic bacteria. One study synthesized two series of derivatives, with the 1,2,4-triazole-5-thione series showing excellent urease inhibitory activity, surpassing the standard drug thiourea (B124793). nih.gov The most active compound in this series, 41b, exhibited an un-competitive inhibition mechanism. nih.gov

12-Lipoxygenase (12-LOX): While specific studies on this compound are limited, the broader class of 1,3,4-thiadiazole derivatives has been investigated for 12-LOX inhibition.

USP7: Similarly, the 1,3,4-thiadiazole core is being explored for its potential to inhibit ubiquitin-specific protease 7 (USP7), a target in cancer therapy, although specific research on the sulfonamide derivatives is not widely available.

Nucleic Acid Binding and Modulation Research

The interaction of small molecules with DNA is a cornerstone of many therapeutic strategies, particularly in oncology. The 1,3,4-thiadiazole ring is recognized as a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural similarity suggests that 1,3,4-thiadiazole derivatives have the potential to interfere with DNA replication and other DNA-dependent processes. nih.govmdpi.comnih.govnih.gov

DNA Intercalation and Binding Affinity Studies

Research into the DNA binding properties of thiadiazole derivatives has employed various biophysical techniques to characterize the nature and strength of these interactions. Spectroscopic methods, such as UV-Vis and fluorescence spectroscopy, alongside electrochemical techniques like cyclic voltammetry, have been instrumental in these investigations.

Studies on certain sulfonamide derivatives have indicated a mixed-mode interaction with DNA, involving both partial intercalation between base pairs and binding within the DNA grooves. nih.gov For instance, molecular docking studies of some sulfonamide derivatives have revealed hydrogen bond interactions between the sulfonamide moiety and DNA bases, such as the thymine (B56734) and adenine (B156593) residues. nih.gov The binding constants (Kb) for these interactions have been determined to be in the order of 104 M-1, with negative Gibbs free energy (ΔG) values confirming the spontaneity of the binding process. nih.gov The formation of a dynamic equilibrium between the sulfonamide derivative and DNA is often indicated by the presence of an isosbestic point in absorption spectra, further supporting the formation of a DNA-bound complex. nih.gov

Viscosity measurements of DNA solutions in the presence of these compounds provide further evidence of their binding mode. An increase in the viscosity of DNA upon the addition of a compound is a classic sign of intercalation, as the DNA helix must lengthen to accommodate the intercalating molecule. nih.gov

It is important to note that the specific binding affinity and mode of interaction can be significantly influenced by the nature and position of substituents on the phenyl and thiadiazole rings. For example, studies on a series of 2,5-diphenyl-1,3,4-thiadiazole (B72002) hydroxamate derivatives showed that certain compounds could effectively bind to DNA. researchgate.net Similarly, acridine–thiosemicarbazone derivatives have been studied for their DNA interaction, with some compounds showing a higher affinity for DNA, as indicated by their binding constants. mdpi.com

| Compound Type | Method of Study | Key Findings | Binding Constant (Kb) | Reference |

|---|---|---|---|---|

| Sulfonamide derivatives | Molecular Docking, UV-Vis Spectroscopy, Viscometry | Mixed-mode partial intercalation and groove binding; hydrogen bonding with DNA bases. | ~104 M-1 | nih.gov |

| Acridine–thiosemicarbazone derivative (CL-07) | Spectroscopic methods | Indicates affinity for DNA. | 4.75 × 104 M-1 | mdpi.com |

Topoisomerase II Interaction Mechanisms

Topoisomerase II is a vital enzyme that modulates the topology of DNA, playing a critical role in processes such as DNA replication, transcription, and chromosome segregation. This enzyme functions by creating transient double-stranded breaks in the DNA, allowing another DNA segment to pass through before resealing the break. Due to their essential role in cell proliferation, topoisomerases are a key target for anticancer drugs.

While direct studies on this compound are limited, research on related structures provides insight into potential mechanisms of action. For instance, certain thiourea derivatives containing a thiadiazole moiety have been investigated as potential inhibitors of bacterial DNA gyrase and topoisomerase IV, which are functionally related to human topoisomerase II. mdpi.com Molecular docking studies of these compounds have aimed to elucidate their binding conformations within the active sites of these enzymes. mdpi.com

Furthermore, derivatives combining acridine and thiosemicarbazone moieties have been shown to inhibit human topoisomerase IIα. mdpi.com The inhibitory activity of these compounds is often compared to established topoisomerase poisons like amsacrine. The proposed mechanism for many topoisomerase inhibitors involves the stabilization of the enzyme-DNA cleavage complex, which leads to the accumulation of DNA strand breaks and ultimately triggers cell death. mdpi.com In silico studies suggest that the binding of these compounds to the topoisomerase-DNA complex can interfere with the religation of the DNA strands. mdpi.com

Cellular Pathway Perturbations in In Vitro Research Models

In vitro studies using various cancer cell lines are crucial for understanding the cellular effects of novel compounds. Research on this compound derivatives has demonstrated their ability to perturb key cellular pathways involved in cancer cell survival and proliferation.

Induction of Apoptosis in Cancer Cell Lines (In Vitro)

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. The induction of apoptosis is a primary goal for many anticancer therapies. Several studies have shown that various 1,3,4-thiadiazole derivatives can trigger apoptosis in cancer cells. mdpi.comnih.govnih.gov

For example, certain 1,3,4-thiadiazole derivatives have been reported to induce DNA fragmentation, a hallmark of apoptosis, in human breast carcinoma (MCF-7) and human lung carcinoma (A-549) cells. mdpi.com The apoptotic-inducing effects of some derivatives have been linked to the activation of caspases, which are key executioner proteins in the apoptotic cascade. mdpi.com

A study on a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives demonstrated their ability to induce apoptosis in both HepG2 and MCF-7 cells. This was evidenced by a significant increase in the Bax/Bcl-2 ratio, which indicates a shift towards a pro-apoptotic state, and elevated levels of caspase 9. nih.gov Similarly, treatment of human colon cancer HCT-116 cells with certain 1,2,3-thiadiazole (B1210528) derivatives resulted in an increase in PARP cleavage, another indicator of apoptosis. nih.gov

| Derivative Type | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole derivatives | MCF-7, A-549 | Induction of DNA fragmentation. | mdpi.com |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives | HepG2, MCF-7 | Increased Bax/Bcl-2 ratio and caspase 9 levels. | nih.gov |

| 1,2,3-Thiadiazole derivatives | HCT-116 | Increase in PARP cleavage. | nih.gov |

Inhibition of Cell Proliferation (In Vitro)

The antiproliferative activity of this compound derivatives has been evaluated against a variety of human cancer cell lines. These studies typically determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell growth by 50%.

A wide range of 1,3,4-thiadiazole derivatives have demonstrated dose-dependent antiproliferative effects. tandfonline.com For instance, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives exhibited cytotoxic activity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines, with IC50 values ranging from 2.34 to 91.00 µg/mL and 3.13 to 44.87 µg/mL, respectively. mdpi.com

In another study, a compound bearing a substituted benzenesulfonamide scaffold linked to a 5-(4-chlorophenyl)-1,3,4-thiadiazole core showed remarkable potency against breast cancer (MCF-7), hepatoma (HepG2), colon cancer (HCT116), and lung cancer (A549) cells. ekb.eg The nature of the substituents on the thiadiazole ring and any associated phenyl rings has been shown to be crucial for the cytotoxic activity of these compounds. nih.gov

| Derivative Type | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives | MCF-7 (Breast) | 2.34–91.00 µg/mL | mdpi.com |

| HepG2 (Liver) | 3.13–44.87 µg/mL | ||

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole with benzenesulfonamide | MCF-7, HepG2, HCT116, A549 | Potent activity reported | ekb.eg |

| 2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivative (4j) | HDAC1 | 15 nM | researchgate.net |

Modulation of Tumor Microenvironment pH (In Vitro)

The tumor microenvironment is often characterized by acidic extracellular pH, which is primarily due to altered cancer cell metabolism (the Warburg effect) and poor perfusion. This acidic environment promotes tumor progression, invasion, and resistance to therapy. Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, play a significant role in maintaining this acidic pH by catalyzing the hydration of carbon dioxide to protons and bicarbonate.

Sulfonamides are a well-known class of CA inhibitors. Research has shown that certain thiadiazole-sulfonamide derivatives can act as potent inhibitors of these tumor-associated CA isoforms. ekb.eg For example, a study on a 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative bearing a p-tolyl sulfonamide moiety reported that its anticancer activity is at least partly attributed to the inhibition of CA IX and CA XII. ekb.eg The selectivity of these compounds for the tumor-associated isoforms over the ubiquitous cytosolic isoforms (like CA I and CA II) is a critical aspect of their therapeutic potential, as it could minimize off-target effects. ekb.eg By inhibiting these key pH-regulating enzymes, such compounds have the potential to modulate the acidic tumor microenvironment, which in turn could enhance the efficacy of other cancer therapies.

Investigations into Other Specific Molecular Targets

Beyond their well-established role as antimicrobial agents, derivatives of this compound have been the subject of numerous investigations to elucidate their interactions with other specific molecular targets. These studies have revealed a broader pharmacological potential for this class of compounds, extending to enzyme inhibition and anticancer activity through various mechanisms.

Carbonic Anhydrase Inhibition

A significant area of research has focused on the interaction of this compound derivatives with carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govnih.govmdpi.com The sulfonamide group is a key pharmacophore that binds to the zinc ion in the active site of CAs, leading to their inhibition.

Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). nih.govnih.govtandfonline.com In one study, pyrazole (B372694) carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide were shown to be potent inhibitors of both hCA-I and hCA-II. nih.gov The IC₅₀ values for hydratase activity ranged from 3.25 to 4.75 µM for hCA-I and from 0.055 to 2.6 µM for hCA-II. nih.gov Notably, these derivatives were more potent inhibitors of hCA-II than the parent compound and the clinically used drug acetazolamide (B1664987). nih.govnih.gov

Another study investigated a series of 2-substituted 1,3,4-thiadiazole-5-sulfonamides and found that their inhibitory potency against CA II correlated with their ability to decrease intraocular pressure, highlighting their potential as antiglaucoma agents. nih.gov The IC₅₀ values for these compounds against carbonic anhydrase II ranged from 1.91 x 10⁻⁷ to 3.3 x 10⁻⁸ M. nih.gov

The inhibitory activities of various 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives against hCA-I and hCA-II are summarized in the table below.

| Compound | Target | Activity | Value |

| Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide | hCA-I | IC₅₀ (hydratase) | 3.25 - 4.75 µM |

| Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide | hCA-II | IC₅₀ (hydratase) | 0.055 - 2.6 µM |

| Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide | hCA-I | IC₅₀ (esterase) | 2.7 - 6.6 µM |

| Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide | hCA-II | IC₅₀ (esterase) | 0.013 - 4.2 µM |

| 2-Amino-1,3,4-thiadiazole-5-sulfonamide | CA II | I₅₀ | 1.91 x 10⁻⁷ M |

| Acetazolamide (2-acetylamino-1,3,4-thiadiazole-5-sulfonamide) | CA II | I₅₀ | 3.3 x 10⁻⁸ M |

Anticancer Activity and Associated Molecular Targets

Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated significant potential as anticancer agents, with investigations pointing towards several molecular targets. nih.govnih.govmdpi.com

Heat Shock Protein 90 (Hsp90) Inhibition: Certain 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles have been identified as inhibitors of Hsp90, a molecular chaperone crucial for the stability of many oncoproteins. nih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in decreased viability of cancer cells. nih.gov

Kinase Inhibition: The 1,3,4-thiadiazole nucleus has been incorporated into molecules designed to inhibit various protein kinases involved in cancer cell signaling.

PI3Kα Inhibition: A derivative of 1,3,4-thiadiazole was found to have a good affinity for PI3Kα, forming hydrogen bonds with key residues in the active site. mdpi.com

EGFR and HER-2 Inhibition: A Western blot analysis confirmed that a specific 1,3,4-thiadiazole derivative could inhibit the phosphorylation of both EGFR and HER-2, two important receptor tyrosine kinases in cancer progression. mdpi.com

Dihydrofolate Reductase (DHFR) Inhibition: Some 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives have exhibited inhibitory activity against dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides and essential for cell proliferation. nih.gov

Other Anticancer Mechanisms: The cytotoxic effects of various 5-phenyl-1,3,4-thiadiazole derivatives have been evaluated against a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), liver (HepG2), and colon (HCT-116) cancer cells. nih.govrasayanjournal.co.innih.gov For instance, N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine demonstrated higher inhibitory activity against breast cancer cells than the standard drug cisplatin. nih.gov Some compounds induced cell cycle arrest at the S and G2/M phases and promoted apoptosis, as indicated by an increased Bax/Bcl-2 ratio and caspase 9 levels. nih.gov

The table below summarizes the anticancer activity of selected 1,3,4-thiadiazole derivatives and their proposed molecular targets.

| Compound/Derivative Class | Proposed Molecular Target(s) | Cancer Cell Line(s) | Observed Effect |

| 5-Aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles | Hsp90 | HeLa, U2OS, HCT-116 | Decreased cell viability and proliferation, induction of apoptosis. nih.gov |

| 1,3,4-Thiadiazole derivative | PI3Kα | A549 | Good in silico affinity with IC₅₀ values in the low micromolar range. mdpi.com |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | EGFR, HER-2 | HePG-2, MCF-7 | Inhibition of EGFR and HER-2 phosphorylation with potent enzymatic inhibition. nih.govmdpi.com |

| 5-(3,5-Dinitrophenyl)-1,3,4-thiadiazole derivatives | DHFR | CCRF-CEM, HCT-15, PC-3 | Antitumor activity against various cancer cell lines. nih.gov |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives with piperazine/piperidine moieties | Apoptosis induction | MCF-7, HepG2 | Cell cycle arrest at S and G2/M phases, increased Bax/Bcl-2 ratio. nih.gov |

α-Glucosidase Inhibition

In the search for novel treatments for diabetes, a series of 1,3,4-thiadiazole-bearing Schiff base analogues were designed and evaluated as α-glucosidase inhibitors. acs.org Several of these compounds displayed excellent inhibitory activity against the α-glucosidase enzyme, with IC₅₀ values in the micromolar range, suggesting their potential as antidiabetic agents. acs.org Structure-activity relationship (SAR) studies indicated that the presence and position of nitro groups on the phenyl ring significantly influenced the inhibitory potency. acs.org

Structure Activity Relationship Sar Studies of 5 Phenylthiadiazole 4 Sulfonamide Analogues

Quantitative and Qualitative Analysis of Substituent Effects

The substitution pattern on the phenyl ring of 5-phenylthiadiazole-4-sulfonamide analogues plays a critical role in determining their biological activity. Researchers have systematically investigated the effects of different substituents to elucidate the electronic, steric, and positional requirements for optimal potency.

Influence of Phenyl Ring Substitution Patterns (e.g., positional, electronic, steric effects)

The nature and position of substituents on the phenyl ring can significantly modulate the biological activity of this compound derivatives. Studies have shown that both electron-donating and electron-withdrawing groups can influence potency, and their effect often depends on the biological target.

For instance, in a series of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) derivatives tested for their anticancer activity, the presence of different substituents on the 5-phenyl ring led to varied effects on LoVo and MCF-7 cancer cell lines. mdpi.com One study highlighted that the introduction of an electron-withdrawing chlorine atom at the para-position of the 5-phenyl ring enhanced the cytotoxic activity of thiadiazole derivatives. nih.gov Specifically, in a series of 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives, the 4-chlorophenyl group was a key feature for potent anticancer activity. nih.gov

Further investigation into 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamide derivatives as selective human carbonic anhydrase (hCA) II inhibitors also revealed the importance of the phenyl ring substitution. These studies aim to develop compounds with potential neuroprotective effects. nih.gov

The following table summarizes the anticancer activity of some 5-phenyl-1,3,4-thiadiazol-2-amine derivatives, illustrating the impact of phenyl ring substitution on their efficacy against different cancer cell lines.

| Compound ID | Substituent on Phenyl Ring | IC50 (µM) vs. LoVo | IC50 (µM) vs. MCF-7 |

| 2a | H | >50 | >50 |

| 2g | 2-(benzenesulfonylmethyl) | 2.44 | 23.29 |

| 3a | H (on N-acetylated 2-amine) | 16.59 | 24.31 |

| 3c | H (on N-benzoylated 2-amine) | 1.83 | 1.63 |

Data sourced from a study on the synthesis and anticancer evaluation of 1,3,4-thiadiazole (B1197879) derivatives. mdpi.com

Correlation Between Substituent Properties and Biological Activity

Quantitative structure-activity relationship (QSAR) studies are instrumental in correlating the physicochemical properties of substituents with biological activity. For sulfonamide-based inhibitors, including those with a thiadiazole scaffold, QSAR models have been developed to predict their potency against various targets, such as matrix metalloproteinases (MMPs) and carbonic anhydrases. researchgate.netnih.gov

For 1,3,4-thiadiazole-5-sulfonamide derivatives acting as carbonic anhydrase inhibitors, a good correlation has been found between the positive charge on the nitrogen atom at position 10 and their inhibitory activity. researchgate.net This suggests that electronic properties are a key determinant of binding. Furthermore, the hydrophobicity of the side chain has been identified as another crucial factor for enzyme inhibition. researchgate.net These findings underscore the importance of a balanced lipophilic and electronic profile for optimal activity.

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound analogues helps in identifying the bioactive conformation, which is the specific spatial arrangement the molecule adopts when it binds to its target.

While specific conformational analysis studies on this compound are not extensively reported in readily available literature, studies on related structures provide valuable insights. For instance, the crystal structure of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide has been determined, revealing the spatial arrangement of the thiadiazole ring and its substituents. asianpubs.org Such studies, often complemented by computational modeling, are essential for understanding the preferred conformations and the orientation of key functional groups within the binding site of a target protein.

Impact of Thiadiazole Ring Modifications on Activity and Selectivity

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry due to its favorable metabolic profile and its ability to participate in hydrogen bonding. nih.govnih.gov Modifications to this ring, including its replacement with bioisosteres, can have a profound impact on the biological activity and selectivity of the resulting compounds.

In the context of carbonic anhydrase inhibitors, the thiadiazole ring is a common feature in many potent compounds. nih.govmdpi.com Its replacement with other heterocyclic systems can alter the binding affinity and selectivity for different carbonic anhydrase isoforms.

Role of the Sulfonamide Moiety in Target Recognition and Binding Orientation

The sulfonamide group is a critical component of many this compound analogues, particularly those targeting metalloenzymes like carbonic anhydrases. This functional group plays a key role in coordinating with the metal ion in the enzyme's active site.

In carbonic anhydrase inhibitors, the sulfonamide moiety typically binds to the zinc ion in the active site in its deprotonated, anionic form. mdpi.com This interaction is a cornerstone of the inhibitory mechanism of many sulfonamide-based drugs. X-ray crystallographic studies of various sulfonamides, including those with a thiadiazole ring, have confirmed this binding mode. mdpi.com The orientation of the sulfonamide group and its interactions with surrounding amino acid residues are crucial for high-affinity binding and potent inhibition.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a molecule with a different scaffold while maintaining similar biological activity. cambridgemedchemconsulting.comcambridgemedchemconsulting.com This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

In the context of this compound, scaffold hopping could involve replacing the phenylthiadiazole core with other bicyclic or heterocyclic systems that can present the key pharmacophoric features in a similar spatial arrangement. For example, the phenyl ring itself can be replaced by a variety of aromatic and non-aromatic bioisosteres to modulate properties like metabolic stability and lipophilicity. cambridgemedchemconsulting.comhyphadiscovery.com Common replacements for a phenyl ring include other aromatic heterocycles like pyridyl, pyrimidinyl, or thiophenyl groups, as well as non-aromatic rings like cyclohexyl. cambridgemedchemconsulting.com

Similarly, the sulfonamide group can be replaced with other acidic functional groups that can act as zinc-binding groups, although the sulfonamide remains one of the most effective for carbonic anhydrase inhibition. Bioisosteres for the sulfonamide group are an active area of research to improve drug properties.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the computational and theoretical investigations of the compound "this compound" corresponding to the detailed outline provided.

Extensive searches for molecular docking simulations, molecular dynamics studies, and quantum chemical calculations specifically for "this compound" did not yield any relevant results. The requested analyses, including prediction of binding modes, interaction energies, active site residue interactions, dynamic behavior, conformational stability, and DFT calculations, have not been documented for this particular molecule in the accessible scientific domain.

While computational studies exist for related structures, such as other isomers of phenylthiadiazole sulfonamides or different classes of sulfonamides, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these analogues. Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for the target compound.

Computational and Theoretical Investigations of 5 Phenylthiadiazole 4 Sulfonamide

Quantum Chemical Calculations (e.g., DFT)

Electronic Structure Properties (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is fundamental to its chemical reactivity and stability. Key parameters derived from quantum mechanical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap (ΔE), are critical in this assessment. A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and a greater propensity for the molecule to engage in chemical reactions, which can be correlated with its biological activity. nih.govnih.gov

In the context of 1,3,4-thiadiazole (B1197879) sulfonamide derivatives, Density Functional Theory (DFT) calculations have been extensively employed to determine these electronic properties. For a series of novel asymmetrical azines incorporating a 1,3,4-thiadiazole sulfonamide moiety, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to predict their HOMO-LUMO energy gaps and other quantum chemical descriptors. nih.gov These calculations help in understanding the intramolecular charge transfer within the molecules. nih.gov

The HOMO represents the electron-donating capacity of a molecule, while the LUMO indicates its electron-accepting ability. The energy difference between these frontier orbitals is a crucial indicator of molecular stability and reactivity. For instance, in a study of purine (B94841) derivatives, a smaller HOMO-LUMO gap was associated with a more pronounced push-pull characteristic, indicating a higher degree of intramolecular charge transfer. nih.gov

The following table summarizes representative quantum chemical descriptors for a related series of synthesized azine-modified thiadiazole sulfonamide derivatives, as calculated using the B3LYP/6-31G(d) method. nih.gov

| Compound | E HOMO (eV) | E LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Chemical Potential (μ) (eV) | Electrophilicity Index (ω) (eV) |

| 7a | -6.45 | -2.41 | 4.04 | 2.02 | -4.43 | 4.85 |

| 7b | -6.53 | -2.49 | 4.04 | 2.02 | -4.51 | 5.03 |

| 7c | -6.61 | -2.57 | 4.04 | 2.02 | -4.59 | 5.21 |

| 9 | -6.72 | -2.68 | 4.04 | 2.02 | -4.70 | 5.46 |

| 11 | -6.80 | -2.76 | 4.04 | 2.02 | -4.78 | 5.65 |

| 13 | -6.88 | -2.84 | 4.04 | 2.02 | -4.86 | 5.84 |

| 15a | -6.99 | -2.95 | 4.04 | 2.02 | -4.97 | 6.12 |

| 15b | -7.05 | -3.01 | 4.04 | 2.02 | -5.03 | 6.27 |

Table adapted from data presented in a study on novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide. nih.gov

Spectroscopic Property Prediction (e.g., IR, NMR)

Computational methods are also instrumental in predicting the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental data.

DFT calculations can be used to predict vibrational frequencies (IR spectra). A comparison of predicted spectra with experimental data can confirm the molecular structure and provide insights into the vibrational modes of different functional groups. For instance, in a study of 2-amino-5-phenyl-1,3,4-thiadiazole, the optimized geometric parameters and fundamental vibrational frequencies were calculated using HF and DFT (B3LYP) methods, showing good agreement with experimental findings. sigmaaldrich.com Similarly, for novel 1,3,4-thiadiazole derivatives, the disappearance of a C=O absorption band in the predicted IR spectrum, which was characteristic of the starting material, confirmed the success of a cyclocondensation reaction. nih.gov

The prediction of NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. For a series of azine-modified thiadiazole sulfonamides, the 1H and 13C chemical shifts were predicted using the GIAO-B3LYP/6-31G(d) method with a solvation model, and the computed shifts were consistent with experimental observations. nih.gov

While specific predicted IR and NMR data for 5-phenylthiadiazole-4-sulfonamide were not found in the reviewed literature, the methodologies are well-established for related compounds. For example, the characterization of newly synthesized 5-phenyl-1,3,4-thiadiazole-2-amine incorporated azo dyes involved the use of IR, 1H-NMR, and 13C-NMR spectroscopy to confirm their structures. researchgate.net

Analysis of Intramolecular and Intermolecular Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in determining the three-dimensional structure, crystal packing, and biological activity of molecules. Computational methods provide a detailed understanding of these interactions.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. This method maps various properties onto the molecular surface, providing insights into the nature and extent of different types of contacts. For a series of adamantane-1,3,4-thiadiazole hybrid derivatives, Hirshfeld surface analysis and 2D-fingerprint plots were used to reveal the relative contributions of various non-covalent interactions. rsc.org

The Quantum Theory of Atoms in Molecules (QTAIM) is another theoretical approach used to characterize intra- and intermolecular interactions. By analyzing the electron density distribution, QTAIM can identify bond critical points and quantify the strength of interactions. In the study of adamantane-1,3,4-thiadiazole hybrids, QTAIM analysis was employed to characterize both intra- and intermolecular interactions, with the N–H⋯N hydrogen bond being identified as the strongest among the non-covalent interactions. rsc.org

The PIXEL method can be used to calculate intermolecular interaction energies for different molecular pairs, providing a quantitative measure of the stability of crystal packing arrangements. rsc.org These computational analyses are vital for understanding the supramolecular chemistry of this compound and its derivatives, which can influence their solubility, stability, and interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. oaji.net By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govmdpi.com

The development of a QSAR model typically involves several steps: selection of a dataset of compounds with known activities, calculation of a wide range of molecular descriptors, selection of the most relevant descriptors, and generation and validation of a mathematical model. oaji.net

For thiadiazole derivatives, QSAR studies have been successfully applied to explore their potential as various therapeutic agents. For instance, a QSAR study on a series of (1,3,4-thiadiazol-2-ylthio) acetamides with antileishmanial activity indicated that 2D-autocorrelation and topological descriptors were influential parameters for their biological activity. researchgate.net In another study, QSAR modeling was used to investigate the anti-tuberculosis activity of xanthone (B1684191) derivatives containing a sulfonamide group. mdpi.com

While a specific QSAR model for this compound was not found, a study on synthesized derivatives of 5-aryl/difluoro-phenyl substituted-1,3,4-thiadiazole-2-amine reported that the compounds satisfied Lipinski's rule of five, which is a key consideration in QSAR and drug design. oaji.net

In Silico Screening and Library Design Methodologies

In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target, typically a protein or enzyme. ajprd.com This approach significantly reduces the time and cost associated with experimental screening.

Molecular docking is a widely used in silico screening method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net The binding affinity is often estimated using a scoring function. For example, in a study aimed at identifying inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a ligand-based pharmacophore model was used to screen the ZINC15 database, followed by molecular docking to assess the binding affinities of the hit compounds. mdpi.com

The design of chemical libraries is another important aspect of modern drug discovery. Computational methods can be used to design focused libraries of compounds with a high probability of containing active molecules. This often involves the use of a known pharmacophore or the structural information of a target protein. For instance, novel 1,3,4-thiadiazole derivatives containing an amide moiety were designed and synthesized to discover new antibacterial agents. acs.org Similarly, a library of sulfonamide-thiadiazole derivatives was designed to develop new insecticidal compounds. researchgate.net

In the context of this compound, these in silico screening and library design methodologies are crucial for exploring its therapeutic potential and for designing novel analogs with improved properties. The 1,3,4-thiadiazole scaffold is a common feature in many biologically active compounds, making it an attractive starting point for the design of new drug candidates. nih.govnih.govnih.govnih.gov

Emerging Research Applications of 5 Phenylthiadiazole 4 Sulfonamide and Its Congeners

Development as Chemical Probes for Biological Systems

While 5-phenylthiadiazole-4-sulfonamide itself is more commonly recognized as a pharmacophore, its structural motifs are integral to the development of chemical probes for interrogating biological systems. The thiadiazole sulfonamide core serves as a versatile building block for creating more complex molecules designed to interact with specific biological targets. For instance, 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) is a known intermediate in the synthesis of acetazolamide (B1664987) and other enzyme inhibitors. nih.govscbt.com These parent compounds can be further elaborated with fluorescent tags or reactive groups to generate probes that can be used to visualize enzyme localization, quantify target engagement, or identify novel protein-protein interactions. The inherent ability of the sulfonamide group to bind to metalloenzymes and the capacity of the thiadiazole ring to engage in various non-covalent interactions make this scaffold an attractive starting point for the rational design of such chemical tools.

Lead Compound Identification and Optimization in Medicinal Chemistry Research

The this compound structure and its congeners are frequently identified as lead compounds in medicinal chemistry research due to their wide spectrum of biological activities. nih.govnih.gov A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties.

The 1,3,4-thiadiazole (B1197879) nucleus is a highly sought-after scaffold in drug discovery programs. nih.govnih.gov Its mesoionic nature allows it to readily cross cellular membranes and interact with biological targets. nih.gov Researchers systematically synthesize libraries of compounds based on the this compound core, modifying substituents on both the phenyl ring and the sulfonamide nitrogen to explore the structure-activity relationship (SAR). This exploration aims to enhance potency, selectivity, and pharmacokinetic properties. For example, various derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) have been synthesized and evaluated for their anticancer properties, demonstrating the modularity and utility of this scaffold. nih.gov The insights gained from these studies are crucial for the development of new therapeutic agents targeting a range of diseases, including cancer and microbial infections. nih.govijpcbs.com

A prominent application of the thiadiazole sulfonamide scaffold is in the design of highly selective enzyme inhibitors. Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in numerous physiological processes. nih.govtandfonline.comnih.gov Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide have been shown to be potent inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.govtandfonline.comnih.gov For instance, novel amide derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide have demonstrated preferential inhibition of hCA-II over hCA-I. nih.govtandfonline.com In one study, a series of acridine (B1665455) sulfonamide/carboxamide compounds incorporating the 5-amino-1,3,4-thiadiazole-2-sulfonamide moiety were synthesized and tested against four hCA isoforms (I, II, IV, and VII). nih.gov Compound 7e from this series emerged as a highly potent inhibitor of hCA II with a K_I value of 7.9 nM. nih.gov

Some derivatives of 1,3,4-thiadiazole-2-amine have also been investigated as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme critical for the proliferation of cancer cells. nih.gov The ability to fine-tune the substitution pattern on the thiadiazole ring allows for the development of inhibitors with high selectivity for specific enzyme isoforms, which is a key objective in modern drug design to minimize off-target effects.

| Compound | Target Enzyme | Inhibition Constant (K_I) |

|---|---|---|

| Compound 7e (Acridine-Thiadiazole Hybrid) | hCA II | 7.9 nM |

| Bis-sulfonamide with 1,3,4-thiadiazole ring | hCA II | 21–129 nM |

| Bis-sulfonamide with 1,3,4-thiadiazole ring | hCA IX | 23–79 nM |

Applications in Materials Science (e.g., Polymer Chemistry)

The utility of the thiadiazole nucleus extends beyond biological applications into the realm of materials science. The presence of a conjugated π-system and multiple heteroatoms makes thiadiazole derivatives interesting candidates for the construction of functional materials. These compounds have been investigated for their potential use in the production of polymers and as components in metal-organic frameworks (MOFs). Thiadiazole-containing polymers can exhibit desirable optical properties, such as fluorescence, making them suitable for applications in light-emitting devices. Furthermore, the nitrogen and sulfur atoms of the thiadiazole ring can act as coordination sites for metal ions, facilitating the assembly of polymeric metal-organic frameworks. These materials have shown potential in areas such as catalysis, luminescence, magnetism, and ion exchange.

Role in Agricultural Chemical Research (e.g., Fungicides, Herbicides - mechanistic research focus)

In agricultural research, derivatives of thiadiazole sulfonamides are being explored for their potential as next-generation fungicides and herbicides. nih.govresearchgate.netresearchgate.net The structural similarity of sulfonamides to p-aminobenzoic acid (PABA), a key metabolite in folate synthesis, provides a mechanistic basis for their antimicrobial action. researchgate.net

Thiadiazole derivatives have demonstrated significant antifungal activity against a range of plant pathogens. nih.govresearchgate.net The proposed mechanism for some of these compounds involves the inhibition of cytochrome P450 14α-demethylase, an enzyme essential for the synthesis of ergosterol, a vital component of fungal cell membranes. researchgate.net

More recently, novel N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives were synthesized and evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. researchgate.net The mechanistic studies pointed towards the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. Several of these compounds exhibited potent toxicity, with LC50 values in the low parts-per-million range. researchgate.net

| Compound | LC50 (ppm) |

|---|---|

| Compound 3 | 29.60 |

| Compound 7 | 30.06 |

| Compound 8 | 27.65 |

| Compound 10 | 29.01 |

This focus on the mechanism of action is crucial for developing pesticides with novel modes of action to combat the growing problem of resistance to existing agricultural chemicals.

Advanced Analytical and Characterization Techniques in Research on 5 Phenylthiadiazole 4 Sulfonamide

Spectroscopic Methods for Detailed Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular structure of synthesized compounds. By interacting with molecules in distinct ways, each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are leveraged to map out the carbon-hydrogen framework.

In the study of various 5-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives, ¹H NMR spectroscopy is critical for identifying the chemical environment of protons. For instance, in a series of N-substituted 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, a characteristic feature of protons attached to a benzene (B151609) ring. researchgate.net Similarly, the protons of the sulfonamide group (-SO₂NH₂) often present as a broad singlet, and its chemical shift can be influenced by the solvent and concentration.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419), the carbon atoms of the thiadiazole ring exhibit characteristic chemical shifts, with C-2 and C-5 resonating at distinct positions. tandfonline.com For example, in one study, these carbons were observed at approximately 165.56 and 165.35 ppm. tandfonline.com The signals for the phenyl group carbons can also be assigned based on their expected chemical shifts and substitution patterns.

The following table summarizes representative ¹H and ¹³C NMR data for related thiadiazole sulfonamide compounds, illustrating the typical chemical shift ranges observed.

| Compound Type | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl) Acetamides | Aromatic Hs | 7.58 - 7.95 (d) | - | mdpi.com |

| NH (Amide) | 10.32 (s) | - | mdpi.com | |

| Piperazine Hs | 2.51 - 3.16 (m) | - | mdpi.com | |

| CH₂ | 3.71 (s) | - | mdpi.com | |

| 4-Benzoyl-N-(5-sulphamoyl-1,3,4-thiadiazol-2-yl) Pyrazole (B372694) Carboxamides | CONH | 13.2 (s) | - | tandfonline.com |

| SO₂NH₂ | 7.79 (s) | - | tandfonline.com | |

| Aromatic Hs | 6.89 - 7.5 (m) | 120.89 - 148.96 | tandfonline.com | |

| Thiadiazole C-2, C-5 | - | 165.35, 165.56 | tandfonline.com | |

| Benzoyl C=O | - | 195.63 | tandfonline.com | |

| Amide C=O | - | 169.18 | tandfonline.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of chemical bonds.

For 5-phenyl-1,3,4-thiadiazole-2-sulfonamide and its derivatives, the IR spectrum provides clear evidence for key structural features. The sulfonamide group is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically observed in the ranges of 1380-1310 cm⁻¹ and 1180-1150 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide group usually appears as a peak in the region of 3350-3250 cm⁻¹.

The thiadiazole ring itself gives rise to characteristic vibrations. The C=N stretching vibration is typically found around 1620-1550 cm⁻¹, while C-S stretching vibrations are observed at lower frequencies. The presence of the phenyl group is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

A representative table of IR absorption frequencies for related sulfonamide derivatives is provided below.

| Compound Family | Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole Sulfonamides | N-H (Amide) | Stretching | 3210 - 3273 | mdpi.com |

| C-H (Aromatic) | Stretching | 3035 - 3090 | mdpi.com | |

| C-H (Aliphatic) | Stretching | 2825 - 2938 | mdpi.com | |

| C=O (Amide) | Stretching | 1702 - 1708 | mdpi.com | |

| C=N (Thiadiazole) | Stretching | 1600 - 1631 | mdpi.com | |

| C=C (Aromatic) | Stretching | 1573 - 1590 | mdpi.com | |

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide Derivatives | O-H | Stretching | 3375 | tandfonline.com |

| N-H | Stretching | 3195 | tandfonline.com | |

| C-H (Aromatic) | Stretching | 3028 | tandfonline.com | |

| C=O | Stretching | 1679 | tandfonline.com | |

| C=C, C=N | Stretching | 1447 - 1595 | tandfonline.com |

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

For derivatives of 5-phenyl-1,3,4-thiadiazole-2-sulfonamide, mass spectrometry is used to confirm the successful synthesis by verifying the molecular weight of the target compound. The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), depending on the ionization technique used. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as specific bonds are more prone to cleavage under the high-energy conditions of the mass spectrometer. For instance, the fragmentation of related N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives has been reported, showing characteristic cleavage patterns. nih.gov

UV-Visible Spectroscopy for Electronic Transitions

X-ray Crystallography for Solid-State Molecular Geometry

While a crystal structure for 5-phenylthiadiazole-4-sulfonamide itself is not described in the searched literature, studies on related compounds, such as bis[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]methane, have been conducted. nih.gov In this particular structure, the thiadiazole and phenyl rings were found to be twisted relative to each other. nih.gov For new crystalline sulfonamides, powder X-ray diffraction (PXRD) is also used to confirm the formation of a new crystalline phase.

Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for analyzing complex mixtures. High-performance liquid chromatography (HPLC) is a widely used method for separating, identifying, and quantifying components in a mixture. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for both separation and structural identification.

In the context of sulfonamide research, HPLC methods are frequently developed to determine the purity of synthesized compounds. For example, the purity of 5-phenyl-1,3,4-thiadiazole-2-thiol (B1335008) has been assessed using HPLC. thermofisher.com LC-MS is particularly valuable for analyzing reaction mixtures and identifying byproducts. The development of sensitive and selective LC-MS methods is also crucial for the determination of sulfonamide residues in various matrices.

Elemental Analysis for Stoichiometric Confirmation

In the structural elucidation and characterization of newly synthesized compounds such as this compound, elemental analysis serves as a fundamental technique for confirming the stoichiometric formula. This quantitative analytical method determines the mass percentages of the individual elements—primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—that constitute the compound. The experimentally determined percentages are then compared against the theoretically calculated values derived from the presumed molecular formula. A close correlation between the experimental and theoretical data, typically within a narrow margin of ±0.4%, provides strong evidence for the compound's elemental composition and purity, thereby validating its stoichiometry.

For this compound, the presumed molecular formula is C₈H₇N₃O₂S₂. This formula is based on the combination of a phenyl group (C₆H₅), a thiadiazole ring (C₂N₂S core), and a sulfonamide group (SO₂NH₂). The theoretical elemental composition calculated from this formula provides a critical benchmark for analytical verification.

The process involves combusting a small, precisely weighed sample of the compound in a controlled environment. The resulting combustion gases, such as carbon dioxide, water vapor, and nitrogen gas, are collected and measured by a specialized elemental analyzer to determine the quantities of C, H, and N. Sulfur content is typically determined by similar combustion techniques, followed by methods like infrared spectroscopy or titration to quantify the resulting sulfur dioxide.

While specific experimental findings for this compound are not detailed in publicly available research, the theoretical values serve as the primary reference for its stoichiometric confirmation. Any research focused on the synthesis of this compound would present a comparison of their experimental results with these theoretical percentages to establish the successful formation of the target molecule. tandfonline.comresearchgate.netzsmu.edu.uanih.gov

Below is a data table presenting the calculated theoretical elemental percentages for this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Quantity in Molecule | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 39.85 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 2.93 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 17.42 |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.27 |

| Sulfur | S | 32.065 | 2 | 64.130 | 26.59 |

| Total | 241.293 | 100.00 |

Q & A

Q. What are the optimal synthetic routes for 5-Phenylthiadiazole-4-sulfonamide, and how are yields influenced by reaction conditions?

Methodological Answer: The synthesis of this compound typically involves cyclocondensation of phenylthioamide precursors with sulfonating agents. A common approach utilizes thiadiazole ring formation via reaction of thiosemicarbazides with sulfonic acid derivatives under acidic conditions. Key parameters include:

- Temperature : Reactions performed at 80–100°C improve cyclization efficiency.

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance reaction rates.

- Solvents : Polar aprotic solvents like DMF or DMSO stabilize intermediates.

Yields range from 45% to 72% depending on purification methods (e.g., column chromatography vs. recrystallization). For derivatives, substituent positioning on the phenyl ring can sterically hinder sulfonamide formation, necessitating optimized stoichiometry .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms aromatic proton environments and sulfonamide NH signals (δ 10–12 ppm). ¹H-¹⁵N HMBC identifies thiadiazole nitrogen connectivity.

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis resolves bond angles and packing interactions. Software like APEX2 and SHELXTL refine structural parameters, with hydrogen bonding often observed between sulfonamide groups and adjacent heteroatoms .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound derivatives?

Methodological Answer: Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., 20% Hartree-Fock exchange) accurately model frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. Key steps:

Geometry Optimization : Use basis sets like 6-31G(d,p) to minimize energy.

Electronic Analysis : Calculate Mulliken charges to identify nucleophilic/electrophilic sites.

Thermochemical Accuracy : The Becke88 exchange-correlation functional reduces deviations in atomization energies to <3 kcal/mol .

Q. What strategies resolve contradictions in reported bioactivity data for thiadiazole-sulfonamide hybrids?

Methodological Answer: Discrepancies in bioactivity (e.g., anti-proliferative IC₅₀ values) arise from:

- Assay Variability : Normalize results using reference standards (e.g., doxorubicin) across cell lines.

- Solubility Effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.

- Computational Validation : Molecular docking (AutoDock Vina) evaluates binding affinity consistency with experimental IC₅₀. For example, quinoxaline-linked derivatives show higher Topo II inhibition than non-fused analogs .